molecular formula C8H8N2O4S B1385817 Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate CAS No. 224635-20-5

Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate

Cat. No.: B1385817
CAS No.: 224635-20-5
M. Wt: 228.23 g/mol
InChI Key: QXAOASNYIXQYQZ-UHFFFAOYSA-N
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Description

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • Pyridine protons: δ 8.65 (d, J = 2.4 Hz, H-6), 8.25 (dd, J = 8.8, 2.4 Hz, H-4), 7.52 (d, J = 8.8 Hz, H-3).
    • Methyl acetate: δ 3.75 (s, 3H, OCH₃), 3.60 (s, 2H, SCH₂COO).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Carbonyl (C=O): δ 170.2 ppm.
    • Pyridine carbons: δ 152.1 (C-5-NO₂), 148.7 (C-2-S), 137.4 (C-6), 124.9 (C-4), 123.1 (C-3).

Infrared (IR) Spectroscopy

  • Strong absorption at 1,525 cm⁻¹ and 1,350 cm⁻¹ (asymmetric and symmetric stretching of NO₂).
  • Ester carbonyl (C=O) stretch at 1,715 cm⁻¹ and C–O–C vibrations at 1,250–1,100 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : 265 nm (π→π* transition of the nitroaromatic system) and 310 nm (n→π* transition of the nitro group).

Mass Spectrometry

  • EI-MS (m/z) :
    • Molecular ion peak at 228.03 (M⁺, 15%).
    • Fragment at 181.98 (loss of CH₃O, 100%), 122.05 (pyridinylsulfanyl ion, 45%).

Thermochemical Properties

Melting Point

The compound exhibits a melting point range of 91–93°C , consistent with its polar nitro and ester functional groups, which enhance intermolecular dipole-dipole interactions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition :

  • 150–200°C : Loss of the methyl acetate group (calc. mass loss: 22.3%).
  • 250–300°C : Pyridine ring degradation and nitro group elimination (calc. mass loss: 45.8%).

Stability

The compound is stable under ambient conditions but prone to photodegradation due to the nitro group’s sensitivity to UV light. Storage in amber glass at 2–8°C is recommended for long-term preservation.

Tables

Table 1: Summary of Spectroscopic Data for Methyl 2-[(5-Nitro-2-Pyridinyl)Sulfanyl]Acetate

Technique Key Signals
¹H NMR δ 8.65 (H-6), 8.25 (H-4), 7.52 (H-3), 3.75 (OCH₃), 3.60 (SCH₂COO)
¹³C NMR δ 170.2 (C=O), 152.1 (C-5-NO₂), 148.7 (C-2-S)
IR 1,715 cm⁻¹ (C=O), 1,525/1,350 cm⁻¹ (NO₂)
UV-Vis λₘₐₓ = 265 nm, 310 nm

Table 2: Thermochemical Properties

Property Value
Melting Point 91–93°C
Thermal Decomposition 150–300°C (two-stage)
Stability Photosensitive

Properties

IUPAC Name

methyl 2-(5-nitropyridin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-14-8(11)5-15-7-3-2-6(4-9-7)10(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAOASNYIXQYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Nitro-2-Pyridinyl Sulfanyl Intermediate

  • The 5-nitro-2-pyridinyl group is typically introduced via nucleophilic substitution on a halogenated pyridine precursor or through direct sulfide formation using a thiol derivative.
  • A common approach involves reacting 5-nitro-2-halopyridine with a thiol or thiolate salt under controlled conditions to form the sulfide bond.
  • Reaction solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic substitution.
  • Catalysts or bases such as potassium carbonate or sodium hydride may be used to generate the thiolate anion in situ, enhancing nucleophilicity and reaction rate.

Esterification to Form Methyl Ester

  • The sulfanyl intermediate is then subjected to esterification to introduce the methyl ester group.
  • Typical esterification methods involve reacting the intermediate with methyl chloroacetate or methyl bromoacetate under basic or acidic catalysis.
  • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to promote esterification.
  • Reaction temperatures are maintained in a moderate range (e.g., 50–100°C) to optimize yield while minimizing side reactions.
  • Alternative esterification can be achieved via transesterification using methanol in the presence of acid or base catalysts.

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalysts/Bases Temperature Range Solvents Yield & Notes
Sulfide bond formation 5-nitro-2-halopyridine + thiol/thiolate salt K2CO3, NaH, or similar bases 25–80°C DMF, DMSO, or polar aprotic High yield; careful control needed to avoid overreaction
Esterification Sulfanyl intermediate + methyl chloroacetate H2SO4, p-TsOH, or base catalysts 50–100°C Dichloromethane, toluene Optimized for purity; catalyst choice influences rate

Representative Experimental Procedure (Literature-Informed)

  • Sulfide Formation:
    In a dry round-bottom flask, 5-nitro-2-chloropyridine is dissolved in dry DMF. Potassium carbonate is added as a base, followed by the dropwise addition of thioglycolic acid or a suitable thiol derivative. The mixture is stirred at 60°C for 6–12 hours under nitrogen atmosphere. After completion, the reaction mixture is cooled and diluted with water, then extracted with an organic solvent such as ethyl acetate. The organic layer is dried and concentrated to yield the sulfanyl intermediate.

  • Esterification:
    The sulfanyl intermediate is dissolved in dichloromethane, and a catalytic amount of concentrated sulfuric acid is added. Methyl chloroacetate is then introduced slowly, and the mixture is refluxed at 70–80°C for 4–8 hours. After cooling, the reaction is quenched with aqueous sodium bicarbonate, and the product is extracted, dried, and purified by column chromatography or recrystallization.

Analytical and Research Findings

  • The purity and identity of Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate are confirmed by spectroscopic methods such as NMR (proton and carbon), IR (notably ester carbonyl and nitro group peaks), and mass spectrometry.
  • Yields reported in similar synthetic procedures range from 70% to 90%, depending on reaction optimization.
  • The choice of solvent and catalyst critically affects reaction kinetics and product purity.
  • Stability studies indicate that the compound is sensitive to strong acidic or basic hydrolysis, typical for ester-containing molecules.
  • The nitro group on the pyridine ring remains intact under the described reaction conditions, preserving the compound’s functional integrity.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Key Parameters Outcome/Notes
Sulfide formation 5-nitro-2-halopyridine + thiol + base Base: K2CO3 or NaH; Solvent: DMF/DMSO; Temp: 25–80°C Efficient sulfide bond formation; high selectivity
Esterification Sulfanyl intermediate + methyl chloroacetate + acid catalyst Catalyst: H2SO4 or p-TsOH; Temp: 50–100°C; Solvent: DCM/toluene High yield methyl ester formation; purity depends on catalyst choice
Purification & Characterization Extraction, drying, chromatography Standard organic purification Product purity >95%; confirmed by NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: Methyl 2-[(5-amino-2-pyridinyl)sulfanyl]acetate.

    Substitution: Various substituted thioethers.

    Hydrolysis: 2-[(5-nitro-2-pyridinyl)sulfanyl]acetic acid.

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Case Study:
A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL, highlighting their potential as antimicrobial agents.

2.2 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. The presence of the nitro group is believed to enhance its interaction with inflammatory pathways.

Case Study:
In a controlled experiment, this compound demonstrated a significant reduction in edema in mouse models when administered at doses of 20 mg/kg, compared to standard anti-inflammatory drugs like ibuprofen .

Therapeutic Potential in Allergic Conditions

Recent studies have explored the use of this compound in treating allergic conditions due to its ability to modulate immune responses. Specifically, it acts as an antagonist to CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is involved in allergic reactions.

Case Study:
In vitro assays showed that this compound effectively inhibited the release of inflammatory mediators from activated mast cells, suggesting its potential as a therapeutic agent for allergic asthma and rhinitis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring can significantly alter biological activity.

Substituent Activity Remarks
NitroHighEnhances antimicrobial and anti-inflammatory effects
MethylModerateProvides stability without significant activity loss
SulfanylHighCritical for interaction with biological targets

Mechanism of Action

The mechanism of action of methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate largely depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Reactivity and Stability
  • Ethyl 2-[({[4-Amino-5-Cyano-6-(Methylsulfanyl)Pyridin-2-Yl]Carbamoyl}Methyl)Sulfanyl]Acetate Monohydrate () Key Differences: Replaces the nitro group with amino, cyano, and methylsulfanyl substituents. The amino group is electron-donating, while cyano and methylsulfanyl are moderately electron-withdrawing. The crystal structure reveals intramolecular C–H···O hydrogen bonds, suggesting higher stability in the solid state compared to the nitro analog .
  • Methyl 2-{[4-Hydroxy-5-(Phenylsulfonyl)-2-Pyrimidinyl]Sulfanyl}Acetate () Key Differences: Pyrimidine ring replaces pyridine, with hydroxy and phenylsulfonyl groups. The pyrimidine ring’s reduced aromaticity compared to pyridine may alter π-π stacking interactions in biological systems .
2.2. Influence of Ester Groups
  • Ethyl (3-Cyano-5-Ethoxycarbonyl-6-Methyl-4-Styryl-2-Pyridinyl-Sulfanyl)Acetate () Key Differences: Ethyl ester and styryl substituent. The styryl group introduces conjugation, which could enhance fluorescence properties. This compound was synthesized with 85% yield via reflux, a method applicable to the nitro analog .
2.3. Heterocycle Variations
  • Methyl 2-[(5-Sulfanyl-1,3,4-Thiadiazol-2-Yl)Sulfanyl]Acetate ()

    • Key Differences : Thiadiazole ring with dual sulfanyl groups.
    • Impact : The thiadiazole core is less aromatic than pyridine, increasing susceptibility to ring-opening reactions. Dual sulfanyl groups may enhance metal-chelation properties but reduce solubility in polar solvents .
  • Methyl 2-(4-Chloro-2-Methylsulfanyl-Pyrimidin-5-Yl)Acetate () Key Differences: Pyrimidine ring with chloro and methylsulfanyl groups. Impact: Chloro substituents are less electron-withdrawing than nitro, reducing electrophilic character.

Data Table: Structural and Property Comparison

Compound Name (Reference) Heterocycle Key Substituents Molecular Weight Notable Properties
Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate Pyridine 5-NO₂, methyl ester 256.27 (est.) High reactivity in electrophilic substitution
Ethyl 2-...acetate monohydrate Pyridine 4-NH₂, 5-CN, 6-SCH₃ 384.44 Intramolecular H-bonding, crystalline stability
Methyl 2-...phenylsulfonyl)pyrimidinyl... Pyrimidine 4-OH, 5-SO₂Ph 340.38 Acidic hydroxy group, steric bulk
Methyl 2-(4-chloro-2-SCH₃-pyrimidinyl)... Pyrimidine 4-Cl, 2-SCH₃ 244.69 Moderate lipophilicity, radical stability

Biological Activity

Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiproliferative effects. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a nitro-substituted pyridine ring linked to a methyl acetate moiety through a sulfur atom. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups suggests that the compound may exhibit diverse biological activities through various mechanisms.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. A study evaluated various nitrogen-based heterocyclic compounds, revealing that those with nitro groups displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing substituents showed maximum antibacterial activity, suggesting that this compound could similarly inhibit bacterial growth effectively .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus200
Compound BEscherichia coli300
This compoundTBD

Antiproliferative Activity

The antiproliferative potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that compounds containing similar moieties can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, a related study demonstrated that compounds with sulfur-containing groups exhibited cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma and breast cancer cells, with IC50 values ranging from 2.14 to 19.34 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CHepG26.83
Compound DMCF73.64
This compoundTBD

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to generate reactive intermediates capable of damaging bacterial DNA, leading to cell death .
  • Apoptosis Induction : The antiproliferative effects observed in cancer cells may be attributed to the activation of apoptotic pathways, potentially through caspase activation .
  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival .

Case Studies

A notable investigation into the biological activity of sulfur-containing compounds highlighted their role in treating infections caused by resistant bacterial strains. The study reported promising results for derivatives exhibiting both antibacterial and anticancer properties, suggesting a dual therapeutic potential for this compound .

Q & A

Q. What are the common synthetic routes for Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate?

The compound is typically synthesized via nucleophilic substitution between 5-nitro-2-pyridinethiol and methyl chloroacetate under alkaline conditions. Reaction optimization includes controlling temperature (e.g., 0–25°C) and using solvents like DMF or THF. Purification often involves column chromatography or recrystallization. Similar thiol-ester coupling strategies are documented for structurally analogous compounds, such as the synthesis of methyl 2-(2-formylphenyl)acetate, which employs analogous esterification steps .

Q. How is the crystal structure of this compound determined, and what key interactions stabilize its conformation?

X-ray crystallography is the primary method, with data collected at low temperatures (e.g., 150 K) using MoKα radiation. Intramolecular hydrogen bonds (e.g., C–H···O) and intermolecular interactions (N–H···O, O–H···N) are critical for stabilizing the folded conformation observed in related esters, such as ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate . Packing analysis reveals layered structures with solvent-accessible channels, which may influence its reactivity in solid-state reactions.

Q. What spectroscopic and chromatographic methods validate the compound’s purity and identity?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ester carbonyl (~170 ppm) and pyridinyl nitro group’s electronic effects.
  • IR : Peaks at ~1700 cm1^{-1} (C=O) and ~1520 cm1^{-1} (NO2_2) are diagnostic.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times compared to reference standards like those described for methyl 2-phenylacetoacetate .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ at m/z 273.04 (C9 _9H8 _8N2 _2O4 _4S).

Advanced Research Questions

Q. How does the nitro group at the 5-position of the pyridine ring influence electronic properties and reactivity?

The nitro group is a strong electron-withdrawing substituent, reducing electron density on the pyridine ring and enhancing electrophilicity at the sulfur atom. This effect can be quantified using Hammett parameters (σm1.43_m \approx 1.43) and validated via computational methods (e.g., DFT calculations). Spectroscopic shifts in 1H^1H NMR (downfield shifts for adjacent protons) and UV-Vis (absorbance ~320 nm due to n→π* transitions) corroborate these electronic effects .

Q. What mechanistic insights govern its participation in radical-mediated reactions?

The sulfanyl group can act as a chain-transfer agent in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, analogous to methyl 2-(2-formylphenyl)acetate derivatives. Kinetic studies (e.g., monitoring via 1H^1H NMR or EPR) reveal that the nitro group stabilizes thiyl radicals, influencing polymerization rates and molecular weight distributions .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

Discrepancies often arise from variations in solvent polarity, base strength (e.g., K2 _2CO3 _3 vs. NaH), or purification techniques. Design of Experiments (DoE) approaches, such as factorial design, can identify critical factors. Cross-validation using orthogonal methods (e.g., comparing HPLC purity with 1H^1H NMR integration) is recommended .

Q. What computational tools are suitable for modeling its supramolecular assembly or reaction pathways?

  • Molecular Dynamics (MD) : Simulates packing behavior in crystal structures, accounting for hydrogen-bonding networks observed in related compounds .
  • DFT Calculations : Predicts electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and transition states in substitution reactions. Software like Gaussian or ORCA is commonly used .
  • Docking Studies : Explores potential interactions with biological targets (e.g., enzymes with thiol-active sites), leveraging structural data from analogs like methyl 2-(2-formylphenyl)acetate .

Safety and Compliance

  • Handling and Waste Disposal : Use PPE (gloves, goggles) to avoid dermal contact. Waste must be segregated and treated by certified agencies due to potential nitro-group toxicity, as outlined in protocols for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate
Reactant of Route 2
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Methyl 2-[(5-nitro-2-pyridinyl)sulfanyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.